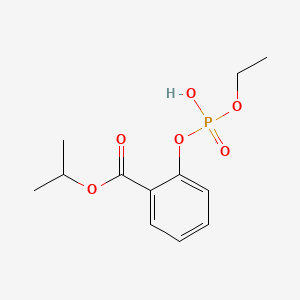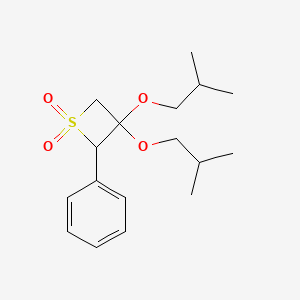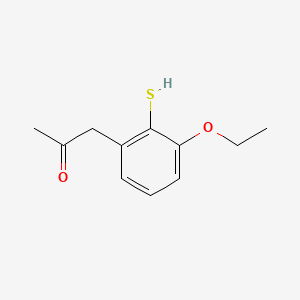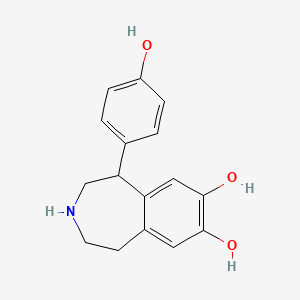
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenyl-substituted benzazepine derivatives.
Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, reduced benzazepine compounds, and substituted benzazepine derivatives .
Scientific Research Applications
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways . The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- include :
Fenoldopam: A selective dopamine receptor agonist with similar structural features.
SKF 38393: Another benzazepine derivative with dopamine receptor activity.
6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol: A halogenated analogue with distinct pharmacological properties.
Uniqueness
The uniqueness of 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)- lies in its specific substitution pattern and the resulting chemical and biological properties
Properties
CAS No. |
102430-68-2 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C16H17NO3/c18-12-3-1-10(2-4-12)14-9-17-6-5-11-7-15(19)16(20)8-13(11)14/h1-4,7-8,14,17-20H,5-6,9H2 |
InChI Key |
WEQOPZCFAOUMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


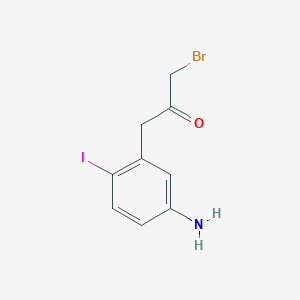
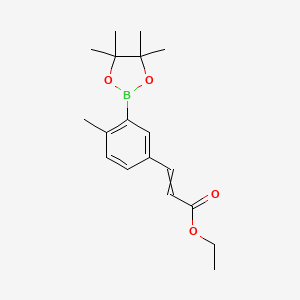

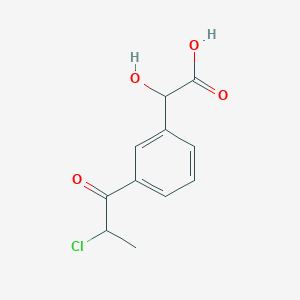
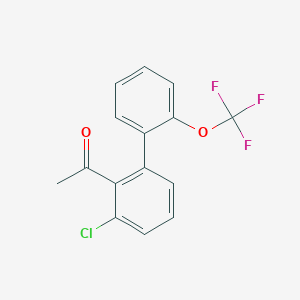

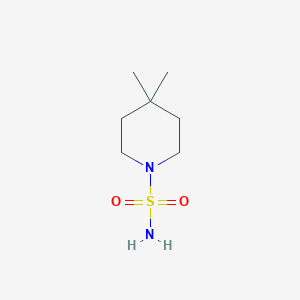
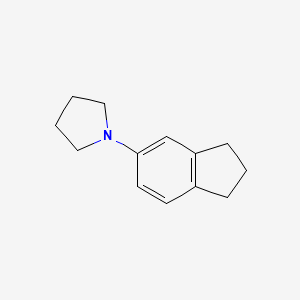
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)

